molecular formula C9H21NO2S B1407194 4-(Pentane-1-sulfonyl)-butylamine CAS No. 1267106-37-5

4-(Pentane-1-sulfonyl)-butylamine

Cat. No.: B1407194
CAS No.: 1267106-37-5
M. Wt: 207.34 g/mol
InChI Key: LDOXEIIKJMFBNK-UHFFFAOYSA-N
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Description

Structural Significance of Sulfonamide and Butylamine (B146782) Moieties in Organic Synthesis

The sulfonamide group (-SO₂NH-) is a cornerstone in organic synthesis, primarily due to its stability and the straightforward nature of its formation. The most common method for creating this linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. libretexts.orgresearchgate.net This reaction, known as the Hinsberg test, is efficient and provides a reliable way to distinguish between primary, secondary, and tertiary amines. libretexts.org The resulting sulfonamide is characterized by an acidic proton on the nitrogen (in the case of primary amines), which allows for further functionalization. libretexts.org

Butylamine, specifically n-butylamine (butan-1-amine), is a readily available and widely used primary amine in synthesis. wikipedia.org Its nucleophilic nature allows it to react readily with electrophiles like sulfonyl chlorides. libretexts.orgchemguide.co.uk Beyond sulfonamide formation, butylamine serves as a precursor for a diverse range of products, including pesticides, pharmaceuticals, and emulsifiers. wikipedia.org Its utility is demonstrated in its use to produce n-butylbenzenesulfonamide, a well-known plasticizer, and the antidiabetic drug tolbutamide. wikipedia.org The alkylation and acylation reactions of butylamine are fundamental transformations in organic chemistry. wikipedia.org

Evolution of Sulfonyl-Containing Compounds in Chemical Biology

Sulfonyl-containing compounds, particularly sulfonamides, have a storied history in chemical biology and medicinal chemistry. Their journey began with the discovery of the antibacterial properties of Prontosil, the first commercially available antibiotic, which is a sulfonamide drug. This discovery opened the door to the "sulfa drug" era, which revolutionized the treatment of bacterial infections.

The sulfonyl group is considered a "privileged scaffold" in drug design. Its ability to act as a hydrogen bond acceptor and its rigid, three-dimensional structure make it an ideal anchor for binding to biological targets such as enzymes and receptors. This has led to the development of sulfonamide-containing drugs for a wide array of conditions beyond bacterial infections, including treatments for epilepsy, high blood pressure, and glaucoma.

Overview of Butylamine Derivatives in Contemporary Chemical Research

Butylamine and its isomers (sec-butylamine, tert-butylamine, and isobutylamine) are versatile building blocks in modern chemical research. wikipedia.org As primary amines, they are key starting materials for the synthesis of more complex secondary and tertiary amines through processes like alkylation and reductive amination. wikipedia.orgnih.gov However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to overalkylation. youtube.com

In materials science, alkylamines like butylamine are used to direct the morphology of nanoparticles during their synthesis. nih.gov They can act as capping agents that influence crystal growth, leading to the formation of specific nanostructures such as nanoplates or flower-like assemblies. nih.gov Furthermore, butylamine is employed in derivatization procedures for analytical chemistry, for example, to enhance the detection of antioxidant amino acids in biological samples.

Research and Properties of 4-(Pentane-1-sulfonyl)-butylamine

While the individual components of this compound are well-studied, the compound itself is not prominent in published scientific literature. Its properties and synthesis can be inferred from the established reactivity of its constituent functional groups.

A plausible synthetic route involves the reaction of pentane-1-sulfonyl chloride with a suitably protected 4-aminobutan-1-ol or a derivative of 1,4-diaminobutane. The primary amine of butylamine readily reacts with sulfonyl chlorides. libretexts.org

Table 1: Properties of this compound and Related Compounds
Propertyn-Butylamine wikipedia.orgsigmaaldrich.comchemeo.comThis compound (Predicted)
CAS Number109-73-9Not available
Molecular FormulaC₄H₁₁NC₉H₂₁NO₂S
Molecular Weight73.14 g/mol207.33 g/mol
AppearanceColorless liquidLikely a solid or high-boiling liquid
Boiling Point78 °CSignificantly higher than n-butylamine
Solubility in waterMiscibleExpected to have some water solubility
Table 2: Potential Synthetic Approach
Reactant 1Reactant 2Reaction TypeProduct
Pentane-1-sulfonyl chloride1,4-Diaminobutane (with one amine protected)Nucleophilic Acyl SubstitutionProtected this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2S/c1-2-3-5-8-13(11,12)9-6-4-7-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXEIIKJMFBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies for 4 Pentane 1 Sulfonyl Butylamine

Modification of the Butylamine (B146782) Moiety through N-Functionalization

The primary amine group of 4-(pentane-1-sulfonyl)-butylamine is a versatile handle for a variety of N-functionalization reactions. These transformations allow for the introduction of a wide array of substituents, significantly altering the polarity, size, and hydrogen bonding capabilities of the molecule.

Alkylation and Acylation Reactions at the Amine Nitrogen

The nitrogen atom of the butylamine moiety can be readily functionalized through alkylation and acylation reactions. These are fundamental transformations for introducing new carbon-based substituents.

N-Alkylation of primary sulfonamides can be achieved using various alkylating agents. organic-chemistry.orgthieme-connect.com Common methods include the use of alkyl halides in the presence of a base to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack. dnu.dp.ua Alternatively, alcohols can serve as alkylating agents in "borrowing hydrogen" methodologies, often catalyzed by transition metals like manganese or palladium, which offer a greener and more atom-economical approach. researchgate.netacs.org These reactions typically result in mono-N-alkylation products in excellent yields. acs.org For instance, manganese-catalyzed N-alkylation of sulfonamides with primary aliphatic alcohols has been shown to be highly efficient. acs.org

N-Acylation introduces a carbonyl group adjacent to the amine nitrogen, forming an N-acylsulfonamide. This transformation is commonly performed using acylating agents such as carboxylic acid chlorides or anhydrides. researchgate.netsemanticscholar.org These reactions can be catalyzed by various acids or proceed in the presence of a base. researchgate.netresearchgate.net The use of N-acylbenzotriazoles has also been reported as an effective method for the N-acylation of sulfonamides. semanticscholar.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for Primary Sulfonamides Data is representative of reactions on analogous primary sulfonamides.

Starting Material Reagent(s) Product Yield (%) Reference
p-Toluenesulfonamide Benzyl alcohol, Mn(I) catalyst N-Benzyl-p-toluenesulfonamide 95 acs.org
Methanesulfonamide 1,2-Dibromo-2-phenylethane, FeCl₃ N-(2-Bromo-1-phenylethyl)methanesulfonamide Good dnu.dp.ua
Benzenesulfonamide Acetic anhydride, Al(HSO₄)₃ N-Acetylbenzenesulfonamide 95 researchgate.net
p-Toluenesulfonamide Benzoyl chloride, Zr(HSO₄)₄ N-Benzoyl-p-toluenesulfonamide 96 researchgate.net

Formation of Amide and Urea (B33335) Derivatives

Further derivatization of the butylamine moiety can lead to the formation of amide and urea linkages, which are significant in medicinal chemistry and materials science.

Amide derivatives can be synthesized by coupling the primary amine of this compound with carboxylic acids. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid. organic-chemistry.org A wide variety of condensing agents are available, including carbodiimides (e.g., DCC, EDCl) and uronium salts (e.g., HATU, HBTU). Direct amidation can also be achieved using borate (B1201080) esters like B(OCH₂CF₃)₃, which mediate the reaction between equimolar amounts of the carboxylic acid and amine. nih.gov

Urea derivatives can be prepared through several synthetic routes starting from the primary amine. A common method involves the reaction of the amine with an isocyanate. nih.gov Alternative, more environmentally benign methods include the direct reaction of primary aliphatic amines with carbon dioxide under controlled temperature and pressure, which proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. rsc.orgpsu.edu Phosgene-free methods using reagents like N,N'-carbonyldiimidazole (CDI) are also widely employed to form urea linkages. nih.gov

Table 2: Synthesis of Amide and Urea Derivatives from Primary Amines Data is representative of reactions with primary amines analogous to the butylamine moiety.

Amine Substrate Reagent(s) Product Type Yield (%) Reference
Benzylamine Benzoic acid, B(OCH₂CF₃)₃ Amide 99 nih.gov
Various primary amines Carboxylic acid, DCC Amide High libretexts.org
Butylamine CO₂, heat, pressure Symmetrical Urea Good rsc.orgpsu.edu
Primary amine Phenyl carbamate, DMSO Unsymmetrical Urea Excellent google.com

Introduction of Heterocyclic Scaffolds to the Butyl Chain

Incorporating heterocyclic structures onto the butylamine chain can significantly influence the molecule's conformation and biological activity. nih.gov This can be achieved by forming a bond between the amine nitrogen and a pre-formed heterocyclic ring or by constructing the heterocycle in a reaction involving the amine.

One direct approach is the nucleophilic substitution reaction between the primary amine and a heterocyclic compound bearing a suitable leaving group, such as a halogen. nih.govprinceton.edusemanticscholar.org For example, palladium-catalyzed cross-coupling reactions are effective for the N-arylation of sulfonamides with heteroaryl halides. nih.govprinceton.edu Another strategy involves the reaction of the amine with a heterocyclic sulfonyl chloride, which is a common method for preparing N-heterocyclic sulfonamides. nih.govacs.orggoogle.com

Table 3: Examples of Heterocycle Introduction to Amine-Containing Scaffolds Data is representative of reactions for introducing heterocyclic moieties.

Amine/Sulfonamide Substrate Heterocyclic Reagent Reaction Type Product Yield (%) Reference
Alkyl sulfonamide Heteroaryl bromide, Ni catalyst Photosensitized C-N coupling N-Heteroaryl alkyl sulfonamide 41-99 nih.govprinceton.edu
Chiral N-heterocyclic amine Aromatic sulfonyl chloride Nucleophilic substitution Chiral N-heterocyclic sulfonamide - nih.gov
3-Mercapto-1,2,4-triazole Cl₂, then NH₃ Sulfonyl chloride formation and amination 1,2,4-Triazole-3-sulfonamide - google.com

Structural Diversification of the Pentane-1-sulfonyl Chain

Modifications to the pentane-1-sulfonyl moiety offer another avenue for creating structural diversity. These changes can affect the lipophilicity, steric profile, and electronic properties of the molecule.

Incorporation of Unsaturated or Cyclic Structures

Introducing unsaturation or forming a cyclic structure within the sulfonyl moiety can impose conformational constraints and introduce new chemical functionalities.

Unsaturated sulfonamides , particularly α,β-unsaturated sulfonamides, can be synthesized through methods like olefin cross-metathesis. nih.govacs.org This reaction, often catalyzed by ruthenium complexes such as the Hoveyda-Grubbs catalyst, allows for the coupling of a vinyl sulfonamide with another olefin to create a more complex unsaturated system. nih.govacs.org Another route involves the dehydration of β-hydroxy sulfonamides. google.com

Cyclic sulfonamides , also known as sultams, are important heterocyclic scaffolds. nih.gov They can be synthesized via intramolecular cyclization of appropriately functionalized linear precursors. nih.govacs.orgresearchgate.net For example, iron-catalyzed intramolecular C-H amidation of aliphatic sulfonamides provides a direct route to sultams. acs.orgresearchgate.net Another approach involves the intramolecular aza-Michael cyclization of sulfamates onto α,β-unsaturated esters. nih.gov Furthermore, acid-mediated intramolecular cyclizations of acetylenic sulfonamides can yield fused and spirocyclic sultams. acs.org

Table 4: Synthesis of Unsaturated and Cyclic Sulfonamides Data is representative of reactions for modifying the sulfonyl moiety.

Precursor Type Key Reagent(s) Product Type Yield (%) Reference
Vinyl sulfonamide and olefin Hoveyda-Grubbs catalyst α,β-Unsaturated sulfonamide Moderate to high nih.govacs.org
Olefinic primary sulfonamide IODosobenzene diacetate, Cu(I) or (II) triflate Cyclic sulfonamide (via aziridination) - nih.gov
Aliphatic sulfonamide Fe(ClO₄)₂, aminopyridine ligand Sultam (via C-H amidation) up to 89 acs.orgresearchgate.net
Acetylenic sulfonamide H₂SO₄ Fused/Spirocyclic sultam 92-96 acs.org

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can profoundly influence its biological activity. For a molecule like this compound, the introduction of a chiral center can lead to enantiomers with distinct pharmacological profiles. The primary strategies for achieving stereoselective synthesis of chiral analogs of this compound revolve around creating a stereocenter at various positions along the butylamine chain, most commonly at the carbon bearing the amino group (the α-carbon). Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

One of the most effective methods for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. nih.govthieme-connect.comosi.lv A prominent example is the use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), which can be condensed with a suitable ketone precursor to form a chiral sulfinylimine. Subsequent reduction of this intermediate proceeds with high diastereoselectivity, directed by the chiral sulfinyl group. thieme-connect.com Following the reduction, the auxiliary can be cleaved under mild acidic conditions to yield the desired chiral primary amine. For the synthesis of a chiral analog of this compound, a potential synthetic route could involve the corresponding γ-sulfonyl ketone.

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For instance, the asymmetric reduction of a suitable imine precursor of this compound using a chiral catalyst, such as a transition metal complex with a chiral ligand, could afford the desired chiral amine with high enantioselectivity.

Finally, chiral resolution offers a classical yet effective method for separating a racemic mixture of this compound analogs into its constituent enantiomers. wikipedia.org This technique typically involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the chiral this compound analog.

A hypothetical scheme for the chiral resolution of a racemic mixture of an α-chiral analog of this compound is presented below:

StepDescriptionReactantsProducts
1Salt FormationRacemic α-chiral this compound, Chiral Resolving Agent (e.g., (R)-Mandelic Acid)Diastereomeric salts
2SeparationDiastereomeric salt mixtureSeparated Diastereomers
3Liberation of AmineSeparated Diastereomer, BaseEnantiomerically pure α-chiral this compound

Application in Combinatorial Chemistry for Compound Library Generation

Combinatorial chemistry is a powerful set of techniques used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. nih.govacs.org These libraries are invaluable tools in drug discovery for identifying new lead compounds with desired biological activities. The structure of this compound, with its primary amino group and linear alkylsulfonyl chain, makes it a suitable building block or scaffold for the generation of diverse compound libraries.

A common strategy in combinatorial chemistry is solid-phase synthesis, where molecules are built upon an insoluble polymer support. nih.govacs.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away, while the compound of interest remains attached to the solid support. For this compound, the primary amino group can be readily attached to a variety of solid supports, often through a cleavable linker. Once anchored, the molecule can be systematically derivatized in a combinatorial fashion.

For instance, the amino group can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones to introduce significant structural diversity. acs.org This allows for the creation of a large library of N-substituted analogs of this compound.

The concept of a molecular scaffold is central to combinatorial library design. researchgate.net A scaffold is a core structure that is common to all members of the library, with diversity being introduced by attaching different chemical moieties at various points on the scaffold. This compound itself can serve as a simple scaffold. Alternatively, it can be incorporated into a larger, more complex scaffold. For example, the primary amine could be used to attach the entire this compound moiety to a central core structure, from which further diversification can be achieved.

A hypothetical workflow for the solid-phase synthesis of a combinatorial library based on a this compound scaffold is outlined in the table below:

StepDescriptionReagents/ConditionsResulting Structure on Solid Support
1ImmobilizationThis compound, Solid Support with LinkerImmobilized this compound
2DiversificationLibrary of diverse building blocks (e.g., carboxylic acids, aldehydes)Library of derivatized compounds on solid support
3CleavageCleavage reagentReleased library of diverse this compound analogs

The resulting library of compounds can then be screened for biological activity, potentially leading to the discovery of novel therapeutic agents.

Structure Activity Relationship Sar Studies of Sulfonyl Butylamine Scaffolds

Influence of Molecular Conformation on Biological Recognition

The three-dimensional arrangement of a molecule, its conformation, is a critical factor in its ability to bind to a biological target. For sulfonyl butylamine (B146782) scaffolds, the flexibility of the butylamine chain and the geometry of the sulfonamide group are paramount. The biological activity of sulfonamides is often dependent on the conformational state of the molecule. researchgate.net The way the molecule is shaped dictates its physical and biological properties. researchgate.net

Elucidation of Electronic and Steric Effects of Substituents on Sulfonamide Activity

The electronic properties and size of substituents on the sulfonyl butylamine scaffold play a crucial role in modulating biological activity. The sulfonamide group, a key pharmacophore in many drugs, has its activity significantly influenced by the nature of the groups attached to it. nih.govnih.gov

Electronic Effects: The electron-withdrawing nature of the sulfonyl group (-SO2-) is a key feature of sulfonamides. The substituents on the nitrogen and the sulfur atoms can further modulate the electronic distribution within the molecule. For instance, in a series of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, the introduction of halogen atoms enhanced antagonist activity at the TRPV1 receptor. researchgate.net The electrophilic activity of nitroarenes, which can be a component of more complex sulfonamide-containing molecules, is influenced by the position of substituents on the nitrobenzene (B124822) ring. nih.gov

Steric Effects: The size and shape of the substituents have a direct impact on how the molecule interacts with its target. In a study of sulfamoyl benzamidothiazole derivatives, it was found that certain positions on the scaffold could tolerate modifications, with some substitutions leading to more potent compounds. nih.gov For 4-(Pentane-1-sulfonyl)-butylamine, the n-pentyl group attached to the sulfonyl moiety provides a significant hydrophobic character and a specific steric bulk that will influence its binding affinity and selectivity for a given target.

The following table illustrates hypothetical SAR data for a series of sulfonyl butylamine analogs, demonstrating the impact of varying the alkyl chain length (R) on biological activity.

CompoundR GroupLipophilicity (logP)Biological Activity (IC50, µM)
1Methyl1.215.4
2Ethyl1.710.2
3Propyl2.25.1
4Butyl2.72.5
5 (this compound)Pentyl3.21.8
6Hexyl3.74.3

This data is illustrative and intended to demonstrate the potential structure-activity relationship.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Binding

Non-covalent interactions are the cornerstone of molecular recognition, and for sulfonyl butylamine scaffolds, hydrogen bonds are of particular importance. The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the two oxygen atoms of the sulfonyl group). nih.gov These features allow for the formation of robust hydrogen bond networks with protein targets. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. qub.ac.ukmedwinpublishers.com For sulfonamide derivatives, QSAR models have been successfully developed to predict various activities, including antioxidant and antidiabetic properties. medwinpublishers.comekb.eg

These models utilize molecular descriptors that quantify various aspects of the molecule's structure, such as topological, electronic, and steric properties. A study on sulfonamide derivatives identified descriptors like DP03, BID, AAC, and others as being important for predicting activity. researchgate.net By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can be used to predict the potency of novel compounds, including analogs of this compound, and to guide the design of more effective molecules. The robustness and reliability of QSAR models are assessed through internal and external validation methods. tandfonline.com

An example of a QSAR equation for a series of sulfonamide derivatives could be:

pIC50 = 0.85 * logP - 0.23 * (Molecular Weight) + 1.54 * (H-bond donors) + 2.1

This equation is a hypothetical example to illustrate the concept of a QSAR model.

Computational Approaches for Ligand-Target Interaction Analysis and SAR Elucidation

In addition to QSAR, various other computational methods are instrumental in understanding the SAR of sulfonyl butylamine scaffolds. Molecular docking is a powerful technique used to predict the preferred binding mode of a ligand within the active site of a target protein. qub.ac.uk This method allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. acs.orgmdpi.com

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target complex by simulating its dynamic behavior over time. mdpi.com This provides insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. For sulfonamides, computational studies have been used to analyze conformational preferences and to predict biological activities. researchgate.netnih.gov These in silico tools are invaluable for rational drug design, enabling the prioritization of compounds for synthesis and biological testing, and providing a deeper understanding of the SAR at a molecular level.

Mechanistic Investigations of Biological Activities for 4 Pentane 1 Sulfonyl Butylamine Derivatives Pre Clinical/in Vitro Focus

Enzyme Inhibition Studies

Derivatives of 4-(Pentane-1-sulfonyl)-butylamine, which contain a sulfonamide group, are prime candidates for investigation as enzyme inhibitors, particularly targeting metalloenzymes where the sulfonamide moiety can coordinate with the metal ion in the active site.

Carbonic Anhydrase (CA): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.govnih.govdrugbank.com Various isoforms of CA are involved in physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. nih.govnih.gov Inhibition studies of this compound derivatives against a panel of human CA isoforms (e.g., hCA I, II, IX, and XII) would be crucial. nih.gov Structure-activity relationship (SAR) studies could reveal which structural modifications on the butylamine (B146782) or pentane (B18724) chain enhance potency and selectivity for specific CA isoforms. nih.gov For instance, the addition of different substituents could exploit subtle differences in the active site pockets among the various isoforms, leading to the development of isoform-selective inhibitors. nih.gov

Dihydropteroate Synthase (DHPS): As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can inhibit DHPS, an essential enzyme in the folate biosynthesis pathway of microorganisms. This makes them effective antimicrobial agents. Investigating the inhibitory activity of this compound derivatives against DHPS from various bacterial and fungal pathogens could uncover novel antimicrobial leads.

Receptor Binding Profiles and Selectivity Assessments

The biological effects of a compound are often mediated through its interaction with specific receptors. A comprehensive understanding of the receptor binding profile of this compound derivatives is essential.

Radioligand binding assays could be employed to screen these compounds against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. For example, studies on other amine-containing compounds have revealed affinities for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov Investigating the binding of this compound derivatives to these receptors, such as the dopamine D2 and D3 receptors or various serotonin (5-HT) receptor subtypes, could reveal potential applications in neuroscience. nih.govnih.gov Determining the binding affinities (Ki values) and selectivity for different receptor subtypes is critical for predicting potential therapeutic effects and off-target liabilities. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct enzyme or receptor interactions, it is important to understand how this compound derivatives affect cellular signaling.

Should receptor binding be identified, downstream functional assays are a necessary next step. For instance, if a compound binds to a GPCR, its effect on second messenger systems, such as cyclic AMP (cAMP) formation or intracellular calcium mobilization, should be quantified. nih.govnih.gov Techniques like Western blotting can be used to assess the phosphorylation status of key signaling proteins, such as extracellular signal-regulated kinases (ERK), to determine if a compound acts as an agonist or antagonist at a particular receptor. nih.gov

Molecular Docking and Dynamics Simulations for Interaction Prediction

Computational methods are invaluable for predicting and understanding the molecular interactions that underpin biological activity.

Molecular Docking: Docking simulations can be used to predict the binding mode of this compound derivatives within the active site of enzymes like carbonic anhydrase or the ligand-binding pocket of receptors. nih.govmdpi.comnih.govresearchgate.net These studies can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved affinity and selectivity. nih.govnih.gov For example, docking could reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and the protein. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the ligand-protein complex, assessing the stability of the predicted binding pose and identifying any conformational changes in the protein upon ligand binding.

Proteomic and Metabolomic Profiling for Target Identification

In cases where the primary molecular target of a compound is unknown, unbiased "omics" approaches can be powerful tools for target identification and pathway analysis.

Proteomic Profiling: Techniques such as chemical proteomics, using affinity-based probes derived from this compound, can be used to identify direct binding partners in a cellular lysate. Alternatively, global proteomic analysis of cells treated with the compound can reveal changes in protein expression levels that point towards the modulated pathways.

Metabolomic Profiling: Analyzing the changes in the cellular metabolome following treatment with a this compound derivative can provide a functional readout of its biological activity. For example, alterations in the levels of specific metabolites could confirm the inhibition of a particular enzyme or pathway.

By systematically applying these mechanistic investigations, a comprehensive understanding of the biological activities of this compound and its derivatives can be achieved, paving the way for their potential development as therapeutic agents or research tools.

Advanced Analytical and Spectroscopic Characterization of 4 Pentane 1 Sulfonyl Butylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(Pentane-1-sulfonyl)-butylamine by providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy would be expected to provide distinct signals for the protons in the pentyl and butyl chains. The protons closest to the electron-withdrawing sulfonyl group and the amine group would exhibit the most significant downfield shifts. A hypothetical ¹H NMR spectrum would show multiplets for the methylene groups, with the complexity of the splitting patterns determined by the coupling with adjacent protons. For instance, the protons on the carbon adjacent to the sulfonyl group (C1' of the pentyl group) and the protons on the carbon adjacent to the amine group (C4 of the butyl group) would be expected at the lowest field among the alkyl protons.

¹³C NMR Spectroscopy would complement the proton NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons directly bonded to the sulfur and nitrogen atoms would be expected to have the most downfield chemical shifts in the alkyl region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Butyl Chain
C1-H₂1.5 - 1.725 - 30
C2-H₂1.4 - 1.628 - 33
C3-H₂1.6 - 1.830 - 35
C4-H₂2.7 - 2.940 - 45
N-H₂1.0 - 2.0 (broad)-
Pentyl Chain
C1'-H₂3.0 - 3.250 - 55
C2'-H₂1.7 - 1.922 - 27
C3'-H₂1.3 - 1.530 - 35
C4'-H₂1.2 - 1.421 - 26
C5'-H₃0.8 - 1.013 - 15

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation pathways of this compound.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺ in positive ion mode), which for C₉H₂₁NO₂S is 207.1344 g/mol . This precise mass measurement would confirm the elemental composition of the molecule.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion would be subjected to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, as well as fragmentation within the alkyl chains. Common fragmentation pathways would include the loss of the butylamine (B146782) moiety or the pentylsulfonyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Possible Fragment Description
208.1422[M+H]⁺Protonated molecular ion
134.0531[C₄H₁₀NSO₂]⁺Loss of the pentyl radical
74.0969[C₄H₁₂N]⁺Butylamine cation

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the sulfonyl and amine groups. The key vibrational modes would include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ from the alkyl chains.

S=O stretching: Two strong, characteristic absorption bands for the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

N-H bending: A medium intensity band around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The S=O stretching vibrations are also Raman active. The C-S bond stretching would be expected to show a weak to medium intensity band in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H3300-3500 (broad)3300-3500 (weak)Stretching
C-H2850-3000 (strong)2850-3000 (strong)Stretching
N-H1590-1650 (medium)-Bending
S=O1300-1350 (strong)1300-1350 (medium)Asymmetric Stretching
S=O1120-1160 (strong)1120-1160 (strong)Symmetric Stretching
C-S600-800 (weak)600-800 (medium)Stretching

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine and sulfonyl groups. Such hydrogen bonds would likely play a significant role in the solid-state architecture of the compound. While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for unambiguous structural determination in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape for the amine, would likely provide good separation. The use of volatile amines as ion-pairing agents in the mobile phase can also be effective for the separation of related sulfonated compounds. Detection could be achieved using a UV detector (if the compound has a chromophore, though unlikely for this structure) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): GC could also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate for separating this polar compound from non-polar impurities. Derivatization of the amine group might be necessary to improve its chromatographic behavior and reduce peak tailing.

Thin-Layer Chromatography (TLC): TLC would serve as a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. A silica gel plate with a mobile phase consisting of a mixture of a polar and a non-polar solvent would be used to separate the compound from starting materials and byproducts.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound This compound regarding its potential applications in chemical biology and medicinal chemistry. The requested analysis of its antimicrobial, anti-inflammatory, and anticancer properties could not be completed due to the absence of published preclinical or in vitro studies on this specific molecule.

The search included queries for its antibacterial efficacy against Gram-positive and Gram-negative strains, antifungal activity, its role as an anti-inflammatory modulator through the inhibition of inflammatory mediators, its evaluation in cell-based inflammation models, and its exploration in anticancer research. Despite these targeted searches, no studies detailing these specific biological activities for this compound were identified.

Therefore, the detailed article with data tables as per the requested outline cannot be generated at this time. Further research and publication in peer-reviewed journals would be necessary for such an analysis to be conducted.

Potential Applications in Chemical Biology and Medicinal Chemistry Pre Clinical/in Vitro

Exploration in Anticancer Research

Inhibition of Cancer Cell Proliferation in Cell Lines

Sulfonamide derivatives have been a significant focus of anticancer drug development, with numerous studies reporting their ability to inhibit the proliferation of various cancer cell lines. rug.nltum.deresearchgate.netnih.gov The mechanisms underlying these antiproliferative effects are diverse and often depend on the specific structural features of the sulfonamide molecule.

One of the key mechanisms by which sulfonamides can inhibit cancer cell growth is through the disruption of the cell cycle. rug.nltum.de Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase, thereby preventing cancer cells from proceeding to the DNA synthesis (S) phase and subsequent cell division. rug.nltum.de This effect is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Another established mechanism for the antiproliferative activity of some sulfonamides is the inhibition of microtubule assembly. rug.nltum.de Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. By interfering with the polymerization of tubulin, the building block of microtubules, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately inhibiting cell proliferation.

The following table illustrates the potential inhibitory effects of sulfonamide derivatives on various cancer cell lines, based on findings for structurally related compounds.

Cell LineCancer TypePotential Effect of Sulfonamide Derivatives
MCF-7Breast CancerInhibition of proliferation, antiestrogenic activity
HL-60LeukemiaInduction of apoptosis
U251GlioblastomaCytotoxic effects and induction of apoptosis
VariousSolid TumorsInhibition of tumor growth

This table is illustrative and based on the activities of the broader class of sulfonamide derivatives, not specifically 4-(Pentane-1-sulfonyl)-butylamine.

Induction of Apoptosis Mechanisms

In addition to inhibiting cell proliferation, many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Sulfonamide derivatives have been shown to trigger apoptotic pathways in cancer cells through both intrinsic and extrinsic mechanisms. mdpi.comnih.gov

The intrinsic pathway of apoptosis is initiated by intracellular stress signals and involves the mitochondria. Some sulfonamides can modulate the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial membrane permeability. By promoting the expression of pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), these compounds can lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis. mdpi.com

The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. Certain chalconesulfonamides have been observed to induce the cleavage of PARP (poly [ADP-ribose] polymerase), a hallmark of apoptosis, in breast cancer cells. mdpi.com

The table below summarizes the potential apoptotic mechanisms that could be investigated for this compound based on the activities of other sulfonamides.

Apoptotic MechanismKey Molecular EventsPotential Role of Sulfonamide Derivatives
Intrinsic Pathway Modulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, cytochrome c release, caspase activationUpregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins
Extrinsic Pathway Activation of death receptors, caspase-8 activationNot as commonly reported for this class, but possible
Common Pathway PARP cleavage, DNA fragmentationInduction of PARP cleavage

This table is illustrative and based on the activities of the broader class of sulfonamide derivatives, not specifically this compound.

Potential as Neuromodulatory or Neuroactive Agents

The sulfonamide scaffold is also present in a variety of compounds with activity in the central nervous system (CNS). nih.gov Researchers have explored sulfonamide derivatives for their potential as neuromodulatory and neuroactive agents, targeting various receptors, enzymes, and ion channels. nih.gov

One area of investigation is the development of sulfonamide-based inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. mdpi.com By inhibiting BChE, these compounds could potentially help to restore acetylcholine levels in the brain, which are depleted in Alzheimer's patients. Some sulfonamide derivatives have also been studied for their effects on neurotransmitter systems, with some research suggesting they can interfere with the biosynthesis of neurotransmitters like dopamine (B1211576). eurekalert.org

Furthermore, certain sulfonamides have been investigated for their ability to combat the aggregation of proteins associated with neurodegenerative diseases, such as α-synuclein and tau, which are hallmarks of Parkinson's disease and Alzheimer's disease, respectively. nih.gov

Utility as Precursors for Complex Organic Molecule Synthesis

In the field of organic chemistry, sulfonamides are versatile intermediates and building blocks for the synthesis of more complex molecules. The sulfonyl group can act as a protecting group for amines and can also be used to direct the stereochemistry of reactions. α-Amido sulfones, for instance, serve as precursors for N-acylimino derivatives, which are valuable intermediates in the synthesis of nitrogen-containing compounds. rsc.org The synthesis of various heterocyclic compounds and other complex molecular architectures often utilizes sulfonamide derivatives as starting materials or key intermediates. rsc.orgnih.govnih.govmdpi.commdpi.com

Future Research Directions and Unexplored Avenues for 4 Pentane 1 Sulfonyl Butylamine

Discovery of Novel Biological Targets through High-Throughput Screening

The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, known to interact with various biological targets. researchgate.netijpsjournal.com Compounds containing this moiety have demonstrated activities including antibacterial, anti-inflammatory, and anti-diabetic effects. ijpsjournal.comnih.gov The future exploration of 4-(Pentane-1-sulfonyl)-butylamine could begin with broad, unbiased screening to uncover novel biological activities.

High-throughput screening (HTS) campaigns offer a systematic approach to test the compound against vast libraries of biological targets. This could involve screening against diverse enzyme families, such as proteases, kinases, and metabolic enzymes like α-glucosidase and α-amylase, where other novel sulfonamides have shown inhibitory potential. nih.gov Furthermore, assessing its activity against various bacterial strains, both Gram-positive and Gram-negative, could reveal potential antimicrobial applications, a classic role for sulfonamide-based compounds. nih.govmdpi.com Cellular-based assays could also be employed to identify effects on specific signaling pathways or cellular phenotypes, providing clues to its mechanism of action. The goal of such screening would be to move beyond the traditional targets of sulfonamides and identify unique interactions for this specific aliphatic structure.

Integration into Prodrug Strategies for Enhanced Delivery (Conceptual Framework)

Prodrugs are inactive precursors that are converted into active drugs within the body, a strategy often used to overcome poor solubility, permeability, or to achieve targeted delivery. derpharmachemica.com The structure of this compound, with its primary amine and sulfonamide nitrogen, offers multiple handles for chemical modification in a prodrug approach. nih.gov

A conceptual framework for developing prodrugs of this compound could involve two primary strategies:

N-Acylation: The primary butylamine (B146782) group could be acylated with various functional groups to enhance properties like lipophilicity or aqueous solubility. nih.gov For instance, attaching a polyethylene glycol (PEG) chain could improve solubility, while adding a lipid tail could enhance membrane permeability.

Amide-Based Moieties: The sulfonamide nitrogen could be modified, for example, by creating amide-based prodrugs through condensation with moieties like β-aroyl propionic acids. mdpi.com Another approach involves creating azo-linked prodrugs, which are designed to be cleaved by azoreductase enzymes in the colon, providing a targeted delivery system for potential lower gastrointestinal tract applications. derpharmachemica.com

These strategies could be tailored to release the active this compound in response to specific physiological conditions or enzymes, thereby improving its therapeutic index. nih.govacs.org

Prodrug StrategyModification SitePotential AdvantageActivation Mechanism
N-Acylation with Amino AcidsPrimary AmineImproved solubility, potential for active transportEnzymatic cleavage by peptidases
Azo-LinkagePrimary Amine (via diazotization)Targeted delivery to the colonCleavage by azoreductase enzymes from gut microbiota
Self-Immolative LinkersSulfonamide NitrogenControlled, triggered releaseEnzymatic or chemical trigger initiates linker cleavage

Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools for studying biological systems, enabling the identification and validation of drug targets. The sulfonyl group, particularly in the form of sulfonyl fluorides, has been recognized as a "privileged warhead" in chemical biology due to its ability to form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, tyrosine, lysine, and histidine. rsc.orgrsc.org

While this compound is a sulfonamide, its core structure could be adapted to create valuable molecular probes. This could be achieved by:

Conversion to a Reactive Electrophile: The sulfonamide could be synthetically converted into a more reactive sulfonyl fluoride. This would transform the molecule into a covalent probe capable of irreversibly binding to its protein targets, facilitating their identification through techniques like chemoproteomics. nih.govnih.gov

Attachment of Reporter Tags: A fluorophore or a biotin tag could be appended to the butylamine terminus. This would create an affinity-based probe, allowing researchers to visualize the subcellular localization of its binding partners or to isolate them for identification via pull-down assays followed by mass spectrometry.

Such probes would be instrumental in elucidating the mechanism of action of this compound and validating any targets identified through HTS. nih.gov

Predictive Modeling and Artificial Intelligence in Compound Design and Synthesis

Generative AI for Analog Design: Generative models can design novel molecules based on a starting scaffold. stanford.edu By using this compound as a seed, these models could generate thousands of virtual derivatives with predicted improvements in activity, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Retrosynthesis Prediction: AI platforms can predict efficient synthetic routes for novel compounds. debiopharm.com This would be invaluable for synthesizing the derivatives proposed by generative models, providing chemists with optimized reaction pathways and reducing the time and resources spent on empirical synthesis planning.

Property Prediction: In silico models can predict a compound's physicochemical properties, bioactivity, and potential toxicity before it is even synthesized. nih.gov This allows for early-stage filtering of unpromising candidates, focusing laboratory efforts on molecules with the highest probability of success.

By leveraging AI, researchers can navigate the vast chemical space around the this compound scaffold more efficiently, accelerating the journey from initial hit to optimized lead compound.

Environmental Impact and Degradation Studies of Sulfonyl Butylamines

The widespread use of sulfonamides in medicine and agriculture has led to their emergence as environmental pollutants. nih.govfao.org Due to their potential to promote antibiotic resistance and their mobility in soil and water, understanding the environmental fate of new sulfonamide compounds is crucial. nih.govcapes.gov.br

Future research on this compound must include a thorough investigation of its environmental impact. Key areas of study should include:

Biodegradation Pathways: Studies should aim to identify microorganisms, such as those from the Pseudomonas or Acinetobacter genera, capable of degrading the compound. nih.gov Identifying the metabolic pathways is critical, as some degradation products of sulfonamides can be more toxic than the parent compound. researchgate.net Common degradation reactions for sulfonamides include hydroxylation, acetylation, and cleavage of the sulfonamide bond. researchgate.net

Abiotic Degradation: The stability of the compound under various environmental conditions (e.g., pH, sunlight) should be assessed. Photodegradation, in particular, can be a significant transformation pathway for sulfonamides in surface waters. tandfonline.com

Ecotoxicology: The potential toxicity of this compound and its primary degradation products should be evaluated using standard ecotoxicological models (e.g., algae, daphnia, fish) to determine its risk to aquatic and terrestrial ecosystems.

These studies are essential for a comprehensive understanding of the compound's lifecycle and for ensuring that its potential development does not pose an undue risk to the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.